

DP1 Receptor Expression in Human Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DP-1

Cat. No.: B8217958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin D2 receptor 1 (DP1), also known as PTGDR, is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes. As a primary receptor for prostaglandin D2 (PGD2), DP1 is implicated in allergic responses, inflammation, sleep regulation, and cardiovascular function.^[1] Understanding the tissue-specific expression and signaling of the DP1 receptor is paramount for the development of targeted therapeutics for a range of conditions, including asthma, allergic rhinitis, and other inflammatory diseases. This guide provides a comprehensive overview of DP1 receptor expression in human tissues, detailed experimental protocols for its detection, and a visualization of its core signaling pathway.

DP1 Receptor Expression in Human Tissues

The DP1 receptor exhibits a wide but distinct pattern of expression across various human tissues. It is prominently found in cells of the immune system and at barrier surfaces, consistent with its role in inflammatory and allergic responses.

Summary of DP1 Receptor mRNA and Protein Expression

The following table summarizes the expression of the DP1 receptor in various human tissues based on data from immunohistochemistry and RNA sequencing. Expression levels are categorized as High, Medium, Low, or Not Detected.

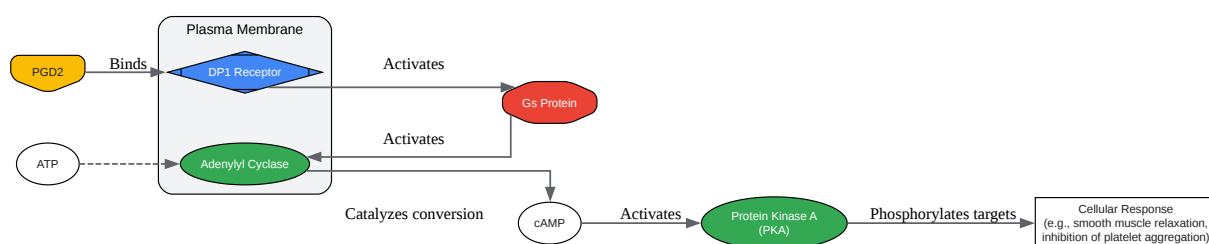
Tissue	mRNA Expression (RNA-Seq)	Protein Expression (IHC)
Immune System		
Granulocytes	High	High
Eosinophils	High	High
Basophils	Medium	Medium
Mast Cells	Medium	High
Monocytes	Medium	Medium
Spleen	Medium	Medium
Lymph Node	Low	Low
Respiratory System		
Lung	Medium	Medium (in alveolar macrophages and airway epithelium)
Nasal Mucosa	Medium	Medium (in goblet cells)
Digestive System		
Colon	Medium	Medium (in mucosa)
Small Intestine	Low	Low
Stomach	Low	Not Detected
Nervous System		
Brain	Low	Low (in leptomeninges and choroid plexus)
Trigeminal Ganglion	Medium	Not Detected
Cardiovascular System		
Heart	Low	Low
Blood Vessels	Low	Low (in vascular endothelium)

Other Tissues		
Retina	Medium	Medium
Uterus	Low	Low
Platelets	Low	Low

This table is a synthesis of qualitative data from various sources and is intended for comparative purposes. Absolute quantitative values can vary based on the detection method and individual variability.

DP1 Receptor Signaling Pathway

The DP1 receptor is a class A rhodopsin-like G-protein coupled receptor (GPCR).[1] Its activation by PGD2 primarily initiates a signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[2][3][4]



[Click to download full resolution via product page](#)

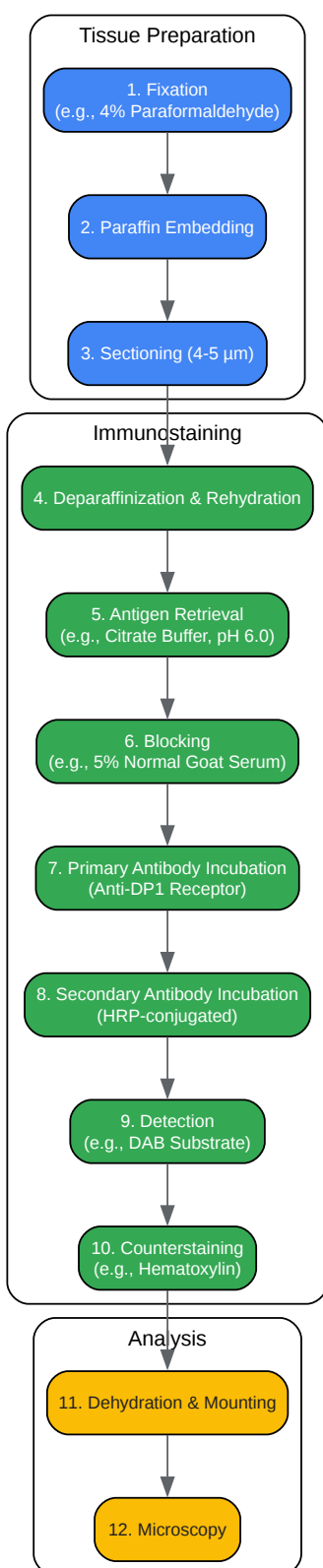
Caption: DP1 Receptor Signaling Pathway.

Experimental Protocols

Accurate detection and quantification of DP1 receptor expression are critical for research and drug development. The following sections provide detailed, representative protocols for key experimental techniques.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of the DP1 receptor protein in tissue sections.



[Click to download full resolution via product page](#)

Caption: Immunohistochemistry (IHC) Workflow.

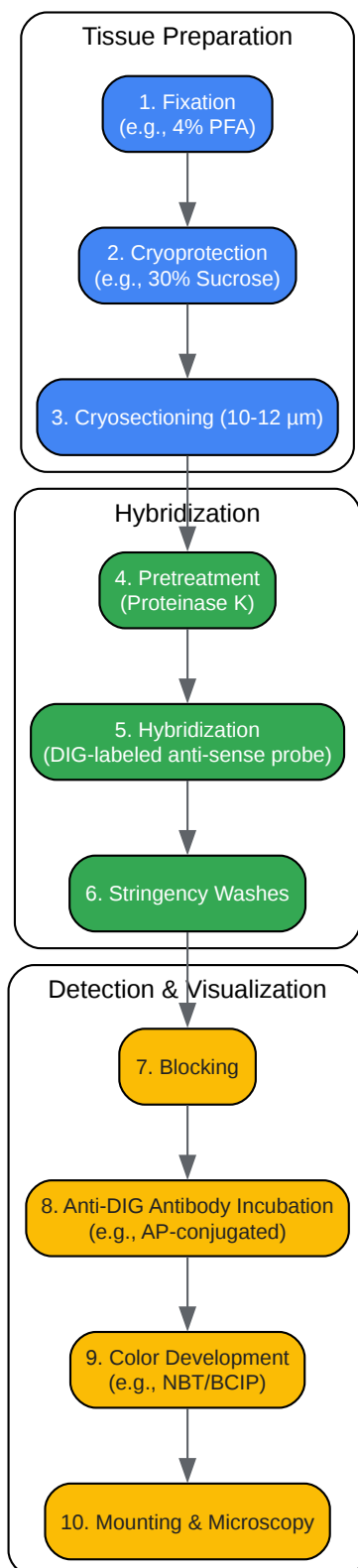
Representative Protocol for DP1 Receptor Immunohistochemistry:

- Tissue Preparation:
 - Fix fresh human tissue samples in 10% neutral buffered formalin for 24-48 hours.
 - Dehydrate the tissue through a graded series of ethanol and clear in xylene.
 - Embed the tissue in paraffin wax and cut 4-5 μ m sections.
 - Mount sections on positively charged slides and bake at 60°C for 1 hour.
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Immunostaining:
 - Wash slides in Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
 - Wash with TBST.
 - Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.

- Incubate with a primary antibody against the human DP1 receptor (e.g., a rabbit polyclonal antibody) diluted in blocking buffer overnight at 4°C.
- Wash with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash with TBST.
- Detection and Visualization:
 - Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
 - Wash with distilled water to stop the reaction.
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium and coverslip.
- Analysis:
 - Examine the slides under a light microscope to assess the intensity and localization of DP1 receptor staining.

In Situ Hybridization (ISH)

ISH is employed to detect DP1 (PTGDR) mRNA within the cellular context of tissues, providing spatial information about gene expression.



[Click to download full resolution via product page](#)

Caption: In Situ Hybridization (ISH) Workflow.

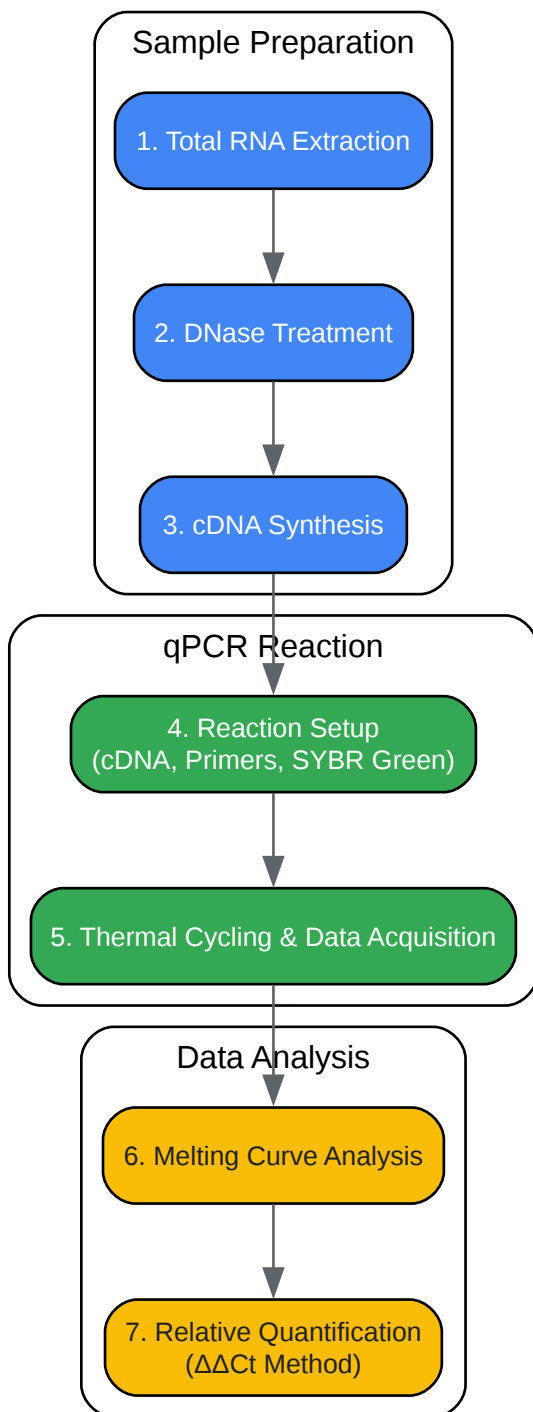
Representative Protocol for DP1 (PTGDR) mRNA In Situ Hybridization:

- Probe Preparation:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the human PTGDR mRNA sequence. A sense probe should be used as a negative control.
- Tissue Preparation:
 - Fix fresh human tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
 - Cryoprotect the tissue by immersion in 30% sucrose in phosphate-buffered saline (PBS) until it sinks.
 - Embed in optimal cutting temperature (OCT) compound and freeze.
 - Cut 10-12 µm cryosections and mount on coated slides.
- Pretreatment:
 - Post-fix sections in 4% PFA for 10 minutes.
 - Wash with PBS.
 - Treat with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C to permeabilize the tissue.
 - Wash with PBS.
 - Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
 - Wash with PBS.
- Hybridization:
 - Pre-hybridize sections in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) for 2 hours at 65°C.

- Hybridize with the DIG-labeled PTGDR probe (100-500 ng/ml) in hybridization buffer overnight at 65°C in a humidified chamber.
- Post-Hybridization Washes:
 - Perform high-stringency washes in 0.2x SSC at 65°C to remove non-specifically bound probe.
- Immunodetection:
 - Wash in MABT (maleic acid buffer with 0.1% Tween 20).
 - Block with 2% blocking reagent in MABT for 1 hour.
 - Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (diluted 1:2000 in blocking solution) overnight at 4°C.
 - Wash extensively with MABT.
- Color Development:
 - Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween 20).
 - Incubate with NBT/BCIP substrate in NTMT buffer in the dark until the desired color intensity is reached.
 - Stop the reaction by washing in PBS.
 - Mount with an aqueous mounting medium.
- Analysis:
 - Visualize the purple-blue precipitate, indicating the location of PTGDR mRNA, using a bright-field microscope.

Quantitative PCR (qPCR)

qPCR is a sensitive method to quantify the relative or absolute amount of DP1 (PTGDR) mRNA in a tissue sample.



[Click to download full resolution via product page](#)

Caption: Quantitative PCR (qPCR) Workflow.

Representative Protocol for DP1 (PTGDR) mRNA Quantification:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from human tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix in a total volume of 20 µl:
 - 10 µl of 2x SYBR Green Master Mix
 - 1 µl of cDNA template
 - 0.5 µl of Forward Primer (10 µM)
 - 0.5 µl of Reverse Primer (10 µM)
 - 8 µl of nuclease-free water
 - Human PTGDR Primer Sequences:
 - Forward: 5'-GCTGATGACCGTGCTCTTCACT-3'
 - Reverse: 5'-AATCGCAAGGCTCGGAGGTCTT-3'
 - Include a no-template control (NTC) for each primer set.
 - Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Thermal Cycling Program:
 - Perform the qPCR on a real-time PCR instrument with the following cycling conditions:

- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
 - 95°C for 15 seconds
 - 60°C for 1 minute
- Melting Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.
- Data Analysis:
 - Confirm the specificity of the amplification by analyzing the melting curve for a single peak.
 - Determine the cycle threshold (Ct) values for PTGDR and the housekeeping gene in each sample.
 - Calculate the relative expression of PTGDR mRNA using the $\Delta\Delta C_t$ method.

Conclusion

The DP1 receptor's expression profile and signaling pathway underscore its significance as a therapeutic target in inflammatory and allergic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of DP1 in various human tissues. A thorough understanding of its expression and function is essential for the continued development of selective and effective DP1-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnas.org [pnas.org]
- 2. genecards.org [genecards.org]

- 3. uniprot.org [uniprot.org]
- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [DP1 Receptor Expression in Human Tissues: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217958#dp1-receptor-expression-in-human-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com